N-苄基-2,2-二氯乙酰胺

描述

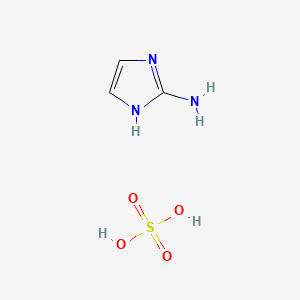

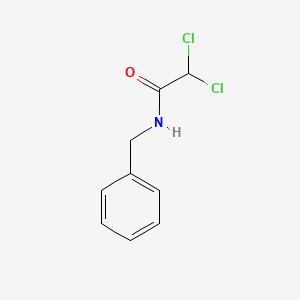

N-benzyl-2,2-dichloroacetamide is a chemical compound with the molecular formula C9H9Cl2NO . It has a molecular weight of 218.08 g/mol . The IUPAC name for this compound is N-benzyl-2,2-dichloroacetamide .

Molecular Structure Analysis

The molecular structure of N-benzyl-2,2-dichloroacetamide consists of a benzyl group attached to a dichloroacetamide group . The InChI representation of the molecule isInChI=1S/C9H9Cl2NO/c10-8(11)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) . Physical And Chemical Properties Analysis

N-benzyl-2,2-dichloroacetamide has several computed properties. It has a molecular weight of 218.08 g/mol, an XLogP3 of 2.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 3, an exact mass of 217.0061193 g/mol, and a monoisotopic mass of 217.0061193 g/mol .科学研究应用

抗癌应用

N-苄基-2,2-二氯乙酰胺类似物已被评估其在癌症治疗中的潜力。李等 (2012) 的一项研究合成了各种 N-芳基苯基-2,2-二氯乙酰胺类似物并评估了它们的抗癌活性。其中,N-(3,5-双(苯并[d][1,3]二氧杂-5-基)苯基)-2,2-二氯乙酰胺对包括 KB-3-1、H460 和 A549 细胞在内的不同癌细胞系表现出显着的抗癌活性 (Li 等,2012)。

热重分析

N-苄基-2,2-二氯乙酰胺衍生物的热行为使用热重法 (TG) 和差示扫描量热法 (DSC) 进行了研究。Hajimirsadeghi 等 (2009) 分析了两种化合物,发现它们在 170-600°C 的温度范围内分解。这项研究对于了解这些化合物的稳定性和热性质很重要 (Hajimirsadeghi 等,2009)。

振动光谱和分子分析

Choudhary 等 (2013) 对 N-(苯基)-2,2-二氯乙酰胺及其氯代取代衍生物的振动光谱进行了全面研究。该研究的重点是使用 FTIR、拉曼光谱和 DFT 计算等技术了解分子结构和行为。这项研究提供了对这些化合物的电子性质和反应性的宝贵见解 (Choudhary 等,2013)。

自由基环化

已经对 N-(邻烯基苯基)-2,2-二氯乙酰胺的自由基环化进行了研究,以了解它们的化学行为和在有机合成中的潜在应用。佐藤等 (1991) 发现这些化合物经历自由基环化形成各种环状系统,这在合成有机化学中可能很重要 (佐藤等,1991)。

化学交换表征

Igumenova 等 (2007) 的一项研究使用核磁共振光谱表征了相关化合物 N,N-二甲基三氯乙酰胺中的化学交换过程。这项研究对于了解这些分子在不同条件下的动态行为至关重要 (Igumenova 等,2007)。

作用机制

Target of Action

The primary target of N-benzyl-2,2-dichloroacetamide is acetylcholinesterase (AChE) . AChE is an enzyme responsible for the degradation of the neurotransmitter acetylcholine, which is released by nerve stimulation .

Mode of Action

N-benzyl-2,2-dichloroacetamide belongs to the class of organophosphorus compounds (OPs). The main mode of action of OPs, including N-benzyl-2,2-dichloroacetamide, is the inhibition of acetylcholinesterase . This inhibition is based on the phosphorylation of the serine hydroxyl group at the esteratic site of the enzyme’s active site . This results in an irreversible inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system .

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic cholinergic receptors in the nervous system . This can lead to a variety of physiological effects, depending on the location of the affected cholinergic receptors.

Pharmacokinetics

Like other organophosphorus compounds, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . The compound’s bioavailability would be influenced by these ADME properties.

Result of Action

The molecular and cellular effects of N-benzyl-2,2-dichloroacetamide’s action primarily involve the disruption of normal neurotransmission due to the inhibition of AChE . This can lead to a range of symptoms, from mild effects such as salivation and lacrimation, to severe effects such as seizures and respiratory failure .

Action Environment

The action, efficacy, and stability of N-benzyl-2,2-dichloroacetamide can be influenced by various environmental factors. For example, the compound’s stability might be affected by temperature, as suggested by a study on the thermal decomposition of related compounds . Additionally, the compound’s efficacy might be influenced by factors such as the presence of other chemicals or the physiological state of the organism .

属性

IUPAC Name |

N-benzyl-2,2-dichloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-8(11)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSBKXQDYFGZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976062 | |

| Record name | N-Benzyl-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6063-50-9 | |

| Record name | NSC51583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)